![molecular formula C7H6FIO2 B14779080 5-Fluoro-4-iodo-2-methoxyphenol](/img/structure/B14779080.png)
5-Fluoro-4-iodo-2-methoxyphenol
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Overview
Description
5-Fluoro-4-iodo-2-methoxyphenol is an organic compound with the molecular formula C7H6FIO2 It is a derivative of phenol, where the hydrogen atoms at positions 5 and 4 of the benzene ring are substituted by fluorine and iodine atoms, respectively, and the hydrogen atom at position 2 is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the iodination of 5-Fluoro-2-methoxyphenol. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the compound to its corresponding hydroquinone.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., hydrogen peroxide) under acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives under mild conditions.
Major Products Formed
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Fluoro-4-iodo-2-methoxyphenol is a halogenated phenol with a fluorine atom at the 5-position, an iodine atom at the 4-position, and a methoxy group at the 2-position of the phenolic ring. It is used in pharmaceutical development as a building block in the synthesis of biologically active compounds, particularly in drug discovery. The presence of both fluorine and iodine enhances its reactivity and potential for forming various derivatives. The methoxy group contributes to its solubility and stability, making it a versatile candidate for various synthetic pathways and biological studies.
Reactions
this compound can undergo several reactions using common reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines or thiols for substitution reactions.
Biological Activity
The biological activity of this compound is notable due to its structural characteristics. Compounds with similar structures can modulate oxidative stress and inflammatory responses, suggesting potential therapeutic applications. Interaction studies reveal that this compound may influence various biochemical pathways.
Structural Analogs
Several compounds share structural similarities with this compound. The dual halogenation offers enhanced opportunities for chemical modifications and potential applications not found in simpler analogs.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Fluoro-2-methoxyphenol | Fluorine at position 4 | Antioxidant and anti-inflammatory properties |
3-Iodo-4-methoxyphenol | Iodine at position 3 | Antimicrobial activity |
5-Bromo-2-methoxyphenol | Bromine at position 5 | Used in dye synthesis |
4-Aminomethyl-5-fluoro-2-methoxyphenol | Aminomethyl group addition | Potential enzyme inhibitor |
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenol: Similar structure but lacks the iodine atom.
4-Iodo-2-methoxyphenol: Similar structure but lacks the fluorine atom.
5-Fluoro-4-chloro-2-methoxyphenol: Similar structure with chlorine instead of iodine.
Uniqueness
5-Fluoro-4-iodo-2-methoxyphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6FIO2 |
---|---|
Molecular Weight |
268.02 g/mol |
IUPAC Name |
5-fluoro-4-iodo-2-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 |
InChI Key |
BHSWZKQKAPPKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)I |
Origin of Product |
United States |
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